molecular formula C23H26ClNO6S B1602521 Desbenzyl N-Acetyl-di-O-acetyl KRP-203 CAS No. 951238-24-7

Desbenzyl N-Acetyl-di-O-acetyl KRP-203

Cat. No. B1602521
M. Wt: 480 g/mol
InChI Key: MCCYGZHNGKUFDY-UHFFFAOYSA-N
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Description

Desbenzyl N-Acetyl-di-O-acetyl KRP-203 is a chemical compound with the formula C23H26ClNO6S . The molecule contains a total of 58 atoms, including 26 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .


Molecular Structure Analysis

The molecular structure of Desbenzyl N-Acetyl-di-O-acetyl KRP-203 consists of 58 atoms, including 26 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .

properties

IUPAC Name

[2-acetamido-2-(acetyloxymethyl)-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO6S/c1-15(26)25-23(13-30-16(2)27,14-31-17(3)28)10-9-18-7-8-21(12-22(18)24)32-20-6-4-5-19(29)11-20/h4-8,11-12,29H,9-10,13-14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCYGZHNGKUFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)O)Cl)(COC(=O)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587838
Record name 2-Acetamido-2-[(acetyloxy)methyl]-4-{2-chloro-4-[(3-hydroxyphenyl)sulfanyl]phenyl}butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desbenzyl N-Acetyl-di-O-acetyl KRP-203

CAS RN

951238-24-7
Record name 2-Acetamido-2-[(acetyloxy)methyl]-4-{2-chloro-4-[(3-hydroxyphenyl)sulfanyl]phenyl}butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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